2-[5-(piperidin-1-ylsulfonyl)-1H-indol-1-yl]butanoic acid
Description
2-[5-(piperidin-1-ylsulfonyl)-1H-indol-1-yl]butanoic acid is a complex organic compound that features a piperidine ring, an indole moiety, and a butanoic acid group
Properties
IUPAC Name |
2-(5-piperidin-1-ylsulfonylindol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-2-15(17(20)21)19-11-8-13-12-14(6-7-16(13)19)24(22,23)18-9-4-3-5-10-18/h6-8,11-12,15H,2-5,9-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUVTSVDIXXJIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=CC2=C1C=CC(=C2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(piperidin-1-ylsulfonyl)-1H-indol-1-yl]butanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the indole ring followed by the introduction of the piperidine sulfonyl group. The final step involves the attachment of the butanoic acid chain. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[5-(piperidin-1-ylsulfonyl)-1H-indol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
2-[5-(piperidin-1-ylsulfonyl)-1H-indol-1-yl]butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5-(piperidin-1-ylsulfonyl)-1H-indol-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(piperidin-1-ylsulfonyl)-1H-indole-2,3-dione: This compound shares the piperidine sulfonyl and indole moieties but differs in the presence of a dione group instead of the butanoic acid chain.
(5-(Piperidin-1-ylsulfonyl)thiophen-2-yl)methanamine: This compound features a thiophene ring instead of an indole ring, highlighting the structural diversity within this class of compounds.
Uniqueness
2-[5-(piperidin-1-ylsulfonyl)-1H-indol-1-yl]butanoic acid is unique due to its combination of a piperidine sulfonyl group, an indole moiety, and a butanoic acid chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
